Cas no 787-49-5 (BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)-)

Benzene, 1-(chlorophenylmethyl)-4-(trifluoromethyl)-, is a halogenated aromatic compound featuring both a chlorobenzyl and a trifluoromethyl substituent. Its unique structure imparts distinct electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorophenyl moiety offers reactivity for further functionalization. This compound is often utilized in cross-coupling reactions and as a building block for bioactive molecules. Its stability under various conditions and compatibility with diverse reaction pathways underscore its utility in advanced chemical applications. Proper handling is advised due to potential reactivity and toxicity concerns.
BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- structure
787-49-5 structure
Product Name:BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)-
CAS No:787-49-5
MF:C14H10ClF3
MW:270.677413463593
CID:3366768
PubChem ID:10468386
Update Time:2025-06-14

BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)-
    • 1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene
    • SCHEMBL4154570
    • 787-49-5
    • XORHOWOSRLIUMC-UHFFFAOYSA-N
    • 1-[chloro(phenyl)methyl]-4-(trifluoromethyl)benzene
    • G71300
    • AKOS006213719
    • Phenyl[4-(trifluoromethyl)phenyl]chloromethane
    • MFCD11974262
    • Inchi: 1S/C14H10ClF3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16,17)18/h1-9,13H
    • InChI Key: XORHOWOSRLIUMC-UHFFFAOYSA-N
    • SMILES: ClC(C1C=CC=CC=1)C1C=CC(C(F)(F)F)=CC=1

Computed Properties

  • Exact Mass: 270.0423125g/mol
  • Monoisotopic Mass: 270.0423125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų

BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1722306-250mg
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787-49-5 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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1PlusChem
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Additional information on BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)-

Recent Advances in the Study of BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- (CAS: 787-49-5)

The chemical compound BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- (CAS: 787-49-5) has garnered significant attention in recent years due to its potential applications in the pharmaceutical and agrochemical industries. This compound, characterized by its unique trifluoromethyl and chlorophenylmethyl substituents, exhibits promising biological activities, making it a subject of extensive research. This brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Recent studies have highlighted the synthetic pathways for BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)-, with a particular emphasis on optimizing yield and purity. Researchers have explored various catalytic systems and reaction conditions to achieve efficient synthesis. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel palladium-catalyzed cross-coupling approach that significantly improved the scalability of the synthesis process. This advancement is crucial for facilitating further pharmacological evaluations and potential industrial-scale production.

In terms of pharmacological properties, BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- has shown notable activity as an inhibitor of specific enzymatic targets. Preliminary in vitro studies suggest its efficacy in modulating pathways associated with inflammatory responses and cancer cell proliferation. A recent preprint on bioRxiv reported that this compound exhibited selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, with an IC50 value in the nanomolar range. These findings position the compound as a potential candidate for developing anti-inflammatory and anti-cancer therapeutics.

Further investigations into the compound's mechanism of action have employed advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the structural determinants of its bioactivity, revealing critical interactions with active sites of target proteins. For example, a 2024 study in Nature Chemical Biology elucidated the binding mode of BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- within the COX-2 active site, highlighting the role of the trifluoromethyl group in enhancing binding affinity and selectivity.

Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive preclinical studies. Recent efforts have focused on structural modifications to improve the compound's pharmacokinetic profile while retaining its therapeutic efficacy. Collaborative research initiatives between academia and industry are expected to accelerate the development of derivatives with optimized properties.

In conclusion, BENZENE, 1-(CHLOROPHENYLMETHYL)-4-(TRIFLUOROMETHYL)- (CAS: 787-49-5) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features and promising biological activities underscore its potential as a lead compound for drug discovery. Continued exploration of its synthesis, mechanism of action, and therapeutic applications will be essential for unlocking its full potential in addressing unmet medical needs.

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